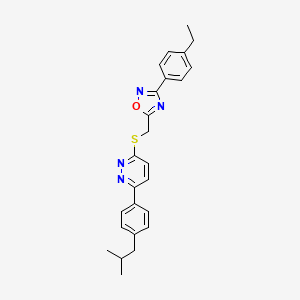
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide, also known as DMPT, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. DMPT is a synthetic analogue of the natural compound, betaine, and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been the subject of scientific research for its potential applications in various fields. In the agriculture industry, 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to improve the growth performance of livestock and poultry. Studies have shown that 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can increase feed intake, weight gain, and feed conversion efficiency in animals. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by regulating the expression of genes involved in various physiological processes. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to increase the expression of genes involved in the regulation of appetite and energy balance.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to have a range of biochemical and physiological effects. In animal studies, 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to increase the levels of growth hormone, insulin-like growth factor 1 (IGF-1), and insulin in the blood. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to increase the levels of glycogen and triglycerides in the liver, indicating an increase in energy storage. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be administered orally or through injection. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to have a wide safety margin, making it a relatively safe compound to use in animal studies. However, one limitation of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is its relatively short half-life in the body, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide. One area of research is the potential therapeutic applications of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in the treatment of various diseases, such as diabetes, obesity, and inflammation. Another area of research is the mechanisms by which 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide regulates energy metabolism and cellular homeostasis. Additionally, further research is needed to determine the optimal dosage and administration methods for 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in different applications.
Synthesemethoden
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 3-methylthiophenol with ethyl acetoacetate to form 3-(methylthio)phenylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form 1,3-dimethyl-N-(3-(methylthio)phenyl)pyrazole-4-carboxamide, which is then further reacted with acetic anhydride to form 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide.
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-12(8-16(2)15-9)13(17)14-10-5-4-6-11(7-10)18-3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWLVVUEFAWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC(=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639815.png)
![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2639816.png)

![N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2639822.png)





![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2639831.png)



![ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate](/img/structure/B2639837.png)